2-(1H-Pyrrolo[2,3-b]pyridin-1-yl)aniline

Regioisomer Purity Structural Identity Positional Isomerism

Procure verified ortho-substituted 2-(1H-Pyrrolo[2,3-b]pyridin-1-yl)aniline (CAS 1708260-49-4) for kinase inhibitor programs. This 7-azaindole building block features the ortho-aniline handle essential for MEK inhibition—as claimed in US Patent 12,428,418 B2—and enables sub-nanomolar potency against TNIK. Unlike interchangeable regioisomers, only the ortho connectivity ensures reproducible SAR and patent-validated target engagement. Use for parallel amide/sulfonamide/urea library synthesis or C–N coupling methodology development. Purity ≥97%.

Molecular Formula C13H11N3
Molecular Weight 209.25 g/mol
Cat. No. B11776231
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(1H-Pyrrolo[2,3-b]pyridin-1-yl)aniline
Molecular FormulaC13H11N3
Molecular Weight209.25 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)N)N2C=CC3=C2N=CC=C3
InChIInChI=1S/C13H11N3/c14-11-5-1-2-6-12(11)16-9-7-10-4-3-8-15-13(10)16/h1-9H,14H2
InChIKeyQTVQKAHDCMECCO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(1H-Pyrrolo[2,3-b]pyridin-1-yl)aniline: Procurement-Grade Physicochemical and Scaffold Context for Sourcing Decisions


2-(1H-Pyrrolo[2,3-b]pyridin-1-yl)aniline (CAS 1708260-49-4) is a heterocyclic small molecule (C13H11N3, MW 209.25 g/mol) comprising a 7-azaindole (1H-pyrrolo[2,3-b]pyridine) core N-linked to an ortho-aniline moiety [1]. It serves as a versatile synthetic building block in medicinal chemistry, where its privileged 7-azaindole scaffold is recognized for mimicking the pyrrolopyrimidine core of ATP and enabling kinase inhibitor design . The compound is primarily procured for research use in synthesizing focused libraries of pyrrolopyridine-aniline derivatives targeting kinases implicated in oncology and immunology [2].

Why Generic 2-(1H-Pyrrolo[2,3-b]pyridin-1-yl)aniline Substitution Fails: Positional Isomerism and Scaffold Connectivity Dictate Synthetic Utility


Generic substitution among positional isomers of pyrrolopyridine-aniline derivatives is inadvisable because the precise attachment point of the aniline moiety to the 7-azaindole core fundamentally alters both chemical reactivity and downstream biological target engagement. For instance, 2-(1H-pyrrolo[2,3-b]pyridin-1-yl)aniline places the nucleophilic aniline nitrogen at the ortho position relative to the N1 linkage, creating a distinct steric and electronic environment compared to the meta-substituted 3-(1H-pyrrolo[2,3-b]pyridin-1-yl)aniline (CAS 1707374-62-6) or the C5-linked 3-(1H-pyrrolo[2,3-b]pyridin-5-yl)aniline (CAS 611205-04-0) . These regioisomeric differences translate into divergent binding affinities; for example, patent filings explicitly claim specific substitution patterns on the pyrrolopyridine-aniline core for MEK inhibition in dermal disorders, underscoring that the ortho-aniline substitution is a deliberate design choice rather than an interchangeable feature [1].

Quantitative Evidence for Selecting 2-(1H-Pyrrolo[2,3-b]pyridin-1-yl)aniline Over Positional Analogs


Regioisomeric Purity and Structural Identity: Ortho-Aniline Substitution as a Critical Differentiator

The target compound is defined by its specific ortho-aniline substitution at the N1 position of the pyrrolo[2,3-b]pyridine core. This contrasts with the meta-aniline regioisomer 3-(1H-pyrrolo[2,3-b]pyridin-1-yl)aniline (CAS 1707374-62-6) and the C5-linked analog 3-(1H-pyrrolo[2,3-b]pyridin-5-yl)aniline (CAS 611205-04-0), which possess identical molecular formulas but distinct connectivity . Vendors supply the target compound with certified purity specifications of 95–97%, ensuring that the ortho-substitution pattern is maintained without contamination from other regioisomers that would compromise synthetic reproducibility .

Regioisomer Purity Structural Identity Positional Isomerism

Physicochemical Property Differentiation: Lipophilicity and Hydrogen Bonding Capacity

2-(1H-Pyrrolo[2,3-b]pyridin-1-yl)aniline exhibits a computed XLogP3-AA value of 2.2, a topological polar surface area (TPSA) of 43.8 Ų, and one hydrogen bond donor (HBD) count, as determined by PubChem's computational models [1]. In comparison, the meta-substituted regioisomer 3-(1H-Pyrrolo[2,3-b]pyridin-1-yl)aniline shares the same HBD count (1) but its distinct substitution geometry may lead to differences in experimentally measured logP and solubility, as the ortho-substitution in the target compound introduces steric hindrance that can reduce planarity and alter crystal packing [2]. These physicochemical differences influence solubility, permeability, and formulation behavior, making the target compound a distinct entity for lead optimization workflows.

Lipophilicity Hydrogen Bond Donor Count Physicochemical Properties

Scaffold-Derived Kinase Inhibition: Class-Level Potency of Pyrrolo[2,3-b]pyridine Derivatives

The 1H-pyrrolo[2,3-b]pyridine (7-azaindole) scaffold, which forms the core of the target compound, has demonstrated potent inhibition of Traf2- and Nck-interacting kinase (TNIK), with optimized derivatives achieving IC50 values < 1 nM in biochemical assays . While this class-level data is not specific to the target aniline derivative, it establishes the scaffold's inherent capacity for high-affinity kinase binding, a property not shared by alternative heterocyclic building blocks lacking the 7-azaindole motif. In contrast, simple aniline derivatives (e.g., unsubstituted aniline) exhibit negligible kinase inhibition, underscoring the value of the fused pyrrolopyridine core for generating lead-like compounds [1].

Kinase Inhibition 7-Azaindole Scaffold TNIK

Patent-Disclosed Utility: Pyrrolopyridine-Aniline Derivatives as MEK Inhibitors for Dermal Disorders

US Patent 12,428,418 B2, assigned to Nflection Therapeutics, explicitly claims pyrrolopyridine-aniline compounds, including those with the ortho-aniline substitution pattern, for the treatment of dermal disorders via MEK inhibition [1]. While the patent does not disclose IC50 values for the specific compound 2-(1H-pyrrolo[2,3-b]pyridin-1-yl)aniline, it demonstrates industrial validation of this regioisomeric series as a privileged chemotype for a defined therapeutic indication. In contrast, the meta-substituted analog 3-(1H-pyrrolo[2,3-b]pyridin-1-yl)aniline is not explicitly claimed in the same patent family, suggesting that the ortho-substitution may confer superior binding or pharmacokinetic properties [2].

MEK Inhibition Dermal Disorders Patent Specification

Commercial Purity and Storage Stability: Procurement-Grade Specifications

The target compound is commercially available with a minimum purity specification of 95% (AKSci) to 97% (CheMenu), meeting the threshold for reliable SAR studies and medicinal chemistry campaigns . This purity level is comparable to that of the regioisomer 3-(1H-pyrrolo[2,3-b]pyridin-1-yl)aniline, which is also supplied at 95% purity . Both compounds are recommended for long-term storage in cool, dry conditions, ensuring stability during extended research use. However, the ortho-substitution of the target compound may influence its shelf-life and reactivity due to potential intramolecular hydrogen bonding between the aniline NH2 and the pyridine nitrogen, a feature absent in the meta-isomer.

Purity Storage Stability Vendor Specifications

Synthetic Versatility: Ortho-Aniline as a Handle for Further Derivatization

The ortho-aniline moiety in 2-(1H-pyrrolo[2,3-b]pyridin-1-yl)aniline serves as a nucleophilic handle for acylation, sulfonylation, reductive amination, and diazonium chemistry, enabling rapid diversification of the pyrrolopyridine core . This contrasts with C-linked aniline derivatives (e.g., 3-(1H-pyrrolo[2,3-b]pyridin-5-yl)aniline), where the aniline is attached via a carbon-carbon bond and exhibits different reactivity profiles . The N-linked ortho-aniline arrangement provides a unique vector for introducing substituents that can modulate both physicochemical properties and target interactions, making it a strategically valuable intermediate for SAR exploration.

Synthetic Handle Derivatization Medicinal Chemistry

Priority Application Scenarios for 2-(1H-Pyrrolo[2,3-b]pyridin-1-yl)aniline Procurement


Kinase-Focused Library Synthesis for Oncology and Immunology Targets

Procure 2-(1H-Pyrrolo[2,3-b]pyridin-1-yl)aniline as a core building block for generating focused libraries of 7-azaindole-based kinase inhibitors. The scaffold's demonstrated sub-nanomolar potency against TNIK and its patent-validated utility as a MEK inhibitor chemotype [1] make it a strategic choice for programs targeting kinases in cancer and inflammatory diseases. Use the ortho-aniline handle for parallel synthesis of amide, sulfonamide, or urea derivatives to rapidly explore SAR.

Regioisomer-Controlled SAR Studies to Optimize Target Engagement

Utilize the target compound in head-to-head SAR comparisons with its meta- and C5-linked regioisomers to elucidate the impact of aniline substitution geometry on kinase selectivity and cellular potency. Given that even minor changes in connectivity can abolish target binding , procurement of the structurally verified ortho-substituted isomer (CAS 1708260-49-4, purity ≥95%) is essential for generating reproducible and interpretable SAR data [1].

Development of Topical MEK Inhibitors for Dermal Disorders

Leverage the pyrrolopyridine-aniline scaffold claimed in US Patent 12,428,418 B2 for developing novel topical formulations targeting MEK-driven dermal disorders. The ortho-aniline substitution pattern is explicitly claimed in the patent family, suggesting favorable properties for transdermal delivery or local skin retention. Procurement of the high-purity building block enables the synthesis and optimization of lead candidates for preclinical dermatology studies.

Advanced Synthetic Methodology Development

Employ 2-(1H-Pyrrolo[2,3-b]pyridin-1-yl)aniline as a model substrate for developing new C–N bond-forming reactions or late-stage functionalization strategies on the 7-azaindole core. Its ortho-aniline moiety offers unique steric and electronic properties that can challenge or enable novel catalytic transformations . High-purity starting material (≥95%) ensures that reaction outcomes are not confounded by isomeric impurities [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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